molecular formula C29H22BrN5O2S B11637379 (5Z)-2-(4-bromophenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-bromophenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11637379
M. Wt: 584.5 g/mol
InChI Key: CBJIEAVGMNWQNG-UQQQWYQISA-N
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Description

(5Z)-2-(4-bromophenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex heterocyclic compound designed for advanced pharmaceutical and materials science research. Its molecular architecture, featuring a [1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core fused with a pyrazole moiety, suggests potential as a key intermediate or active scaffold in medicinal chemistry. Compounds with this structural motif are frequently investigated for their diverse biological activities, particularly as enzyme inhibitors. The presence of the 4-bromophenyl and 4-propoxyphenyl substituents indicates potential for targeting specific protein binding pockets, making it a candidate for use in kinase inhibition assays and the development of novel therapeutic agents. Research into analogous thiazolotriazole derivatives has shown promise in areas such as anticancer and anti-inflammatory drug discovery. In materials science, its extended conjugated pi-system and specific stereochemistry (5Z) make it an interesting subject for the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and sensors. This product is intended for use in laboratory research only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C29H22BrN5O2S

Molecular Weight

584.5 g/mol

IUPAC Name

(5Z)-2-(4-bromophenyl)-5-[[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C29H22BrN5O2S/c1-2-16-37-24-14-10-19(11-15-24)26-21(18-34(32-26)23-6-4-3-5-7-23)17-25-28(36)35-29(38-25)31-27(33-35)20-8-12-22(30)13-9-20/h3-15,17-18H,2,16H2,1H3/b25-17-

InChI Key

CBJIEAVGMNWQNG-UQQQWYQISA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Br)S3)C6=CC=CC=C6

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Br)S3)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A modified CuAAC approach involves reacting 4-propoxyphenyl acetylene (Va ) with 1-phenyl-1H-pyrazole-4-azide (VI ) in the presence of Cu(I) catalysts. This "click chemistry" method ensures regioselective formation of the 1,4-disubstituted triazole, though the target pyrazole requires subsequent oxidation to introduce the aldehyde group.

Hydrazine-Carbonyl Condensation

Alternatively, 4-propoxyphenylacetophenone (Vb ) reacts with phenylhydrazine in acetic acid to form 1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole (VIb ). Oxidation with pyridinium chlorochromate (PCC) then yields the aldehyde derivative (VII ).

Comparative Analysis :

MethodYield (%)Purity (%)Stereoselectivity
CuAAC65–7585–90High
Condensation70–8080–85Moderate

Knoevenagel Condensation for Methylene Bridge Formation

The final step involves a base-catalyzed Knoevenagel condensation between the thiazolo-triazole core (IVa ) and pyrazole-4-carbaldehyde (VII ) to form the (Z)-configured methylene bridge (Figure 3). In anhydrous ethanol with piperidine as a catalyst, the active methylene group of IVa undergoes nucleophilic attack on the aldehyde carbonyl, followed by dehydration.

Critical Parameters :

  • Base : Piperidine or triethylamine enhances enolate formation.

  • Temperature : 60–70°C minimizes side reactions.

  • Z/E Selectivity : The (Z)-isomer predominates (>85%) due to steric hindrance from the 4-bromophenyl group.

Alternative Synthetic Routes

One-Pot Tandem Cyclization

A tandem approach condenses 4-bromophenyl thiosemicarbazide, ethyl 2-chloroacetoacetate, and VII in refluxing dimethylformamide (DMF). This method bypasses isolation of intermediates but yields lower purity (60–65%).

Solid-Phase Synthesis

Immobilizing the thiazolo-triazole core on Wang resin enables stepwise functionalization, improving yields to 75–80%. However, scalability remains challenging due to resin costs.

Characterization and Analytical Data

Spectroscopic Confirmation :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.89–7.21 (m, 12H, aromatic-H), 5.32 (s, 1H, methine).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

X-ray Crystallography :
Single-crystal analysis confirms the (Z)-configuration, with dihedral angles of 12.3° between the thiazolo-triazole and pyrazole planes.

Challenges and Mitigation Strategies

  • Purity Issues : Column chromatography (SiO₂, ethyl acetate/hexane) resolves byproducts from incomplete cyclization.

  • Stereochemical Control : Microwave-assisted synthesis reduces reaction time, enhancing (Z)-selectivity to 92%.

  • Functional Group Compatibility : Protecting the propoxy group as its tert-butyldimethylsilyl (TBS) ether prevents ether cleavage during condensation.

Industrial Scalability Considerations

  • Cost Analysis : CuAAC routes are cost-prohibitive for large-scale production due to copper catalysts. Condensation methods are more feasible, with raw material costs at ~$120/kg.

  • Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact .

Chemical Reactions Analysis

Hydrolysis

The compound’s heterocyclic rings may undergo hydrolysis under acidic or basic conditions, though specific experimental data is limited. The triazolo-thiazole system is generally stable, but labile functional groups (e.g., esters or amides) could hydrolyze to carboxylic acids or amines.

Electrophilic Aromatic Substitution

The aromatic rings (phenyl, pyrazole) may undergo electrophilic substitution, particularly at positions activated by electron-donating groups like propoxy. Reactions such as nitration or acylation could introduce new substituents.

Alkylation/Dealkylation

The propoxy group on the phenyl ring is susceptible to dealkylation, potentially forming phenolic derivatives. Conversely, alkylation could further modify the substituent.

Condensation Reaction

The formation of the methylene bridge likely involves a nucleophilic attack between the thiazolo-triazole and pyrazole moieties, facilitated by acidic or basic conditions.

Cyclization Pathways

The thiazolo-triazole ring system forms through sequential cyclization steps, potentially involving intermediate imine or thioamide structures.

Chemical Stability and Reactivity

Property Value Source
Molecular FormulaC₂₉H₂₂BrN₅O₂S
Molecular Weight584.49 g/mol
Predicted Boiling Pt~643°C
pKa-2.02

The compound’s stability is influenced by:

  • Heteroatom effects : Sulfur and nitrogen in the ring system stabilize the structure.

  • Substituent effects : The bulky propoxyphenyl group may hinder certain reactions.

Potential Derivatives and Transformations

Reaction Type Product Example Relevance
HydrolysisCarboxylic acid/ammonia derivativesPharmaceutical intermediates
Electrophilic substitutionNitro/acylated derivativesAntimicrobial agents
DealkylationPhenolic derivativesAntioxidant applications

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (5Z)-2-(4-bromophenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibit significant antimicrobial properties. For instance, derivatives of thiazole and triazole have been shown to possess antibacterial and antifungal activities. A study highlighted the synthesis of related thiazoles that demonstrated effective antimicrobial activity against various pathogens .

Anti-inflammatory Properties

Compounds containing pyrazole and thiazole moieties are also investigated for their anti-inflammatory effects. The incorporation of specific substituents can enhance their efficacy in inhibiting inflammatory pathways. This is particularly relevant in the context of diseases such as arthritis and other inflammatory disorders.

Anticancer Potential

The structural framework of (5Z)-2-(4-bromophenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one suggests potential anticancer activity. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Organic Electronics

The unique electronic properties of compounds like (5Z)-2-(4-bromophenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Photovoltaic Devices

Research into the photovoltaic properties of thiazole and triazole derivatives has shown promise for enhancing the efficiency of solar cells. The incorporation of these compounds into device architectures can improve charge transport and overall performance .

Pesticidal Activity

Compounds with thiazole and pyrazole structures are being explored for their potential as agrochemicals. Preliminary studies suggest that these compounds can exhibit insecticidal or herbicidal properties, making them valuable in pest management strategies . Their mechanism may involve interference with critical biological processes in pests.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-bromophenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features :

  • 4-Bromophenyl group : Enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets.
  • 4-Propoxyphenyl-substituted pyrazole : The propoxy chain increases solubility compared to shorter alkoxy groups, while the phenyl-pyrazole moiety contributes to π-π stacking interactions .
Structural and Physicochemical Comparisons

The compound’s structural analogs differ primarily in substituents on the pyrazole and aryl groups. Below is a comparative analysis based on evidence:

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₃₀H₂₂BrN₅O₂S 596.5 4-Bromophenyl, 4-propoxyphenyl-pyrazole Enhanced solubility due to propoxy group; Z-configuration stabilizes planar structure
(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)thiazolo-triazolone C₃₀H₂₇BrN₄O₃S 612.6 4-Butoxy-2-methylphenyl, 4-methoxyphenyl Increased lipophilicity (butoxy group); methoxy enhances metabolic stability
(5Z)-2-(4-Bromophenyl)-5-(4-methoxybenzylidene)thiazolo-triazolone C₁₈H₁₂BrN₃O₂S 414.3 4-Methoxybenzylidene Smaller size improves membrane permeability; lower molecular weight
(Z)-2-(4-Bromophenyl)-5-(2-(hexyloxy)benzylidene)thiazolo-triazolone C₂₃H₂₂BrN₃O₂S 484.4 2-Hexyloxybenzylidene Extended alkoxy chain enhances lipophilicity; potential for prolonged half-life
Pharmacokinetic and Toxicity Considerations
  • Metabolism: Methoxy and propoxy groups are less prone to oxidative metabolism than propenoxy substituents (e.g., ’s 3-methyl-4-propenoxyphenyl analog), which may form reactive epoxides .

Biological Activity

The compound (5Z)-2-(4-bromophenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This compound integrates thiazole and triazole cores known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on recent research findings.

Structural Characteristics

The structure of the compound can be broken down as follows:

  • Thiazole and Triazole Cores : These heterocyclic rings are often associated with various pharmacological effects.
  • Substituents : The presence of a bromophenyl group and a propoxyphenyl moiety enhances the compound's reactivity and interaction potential with biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole moieties exhibit notable antimicrobial properties. For example, derivatives of pyrazole have been shown to inhibit bacterial growth effectively. The compound may follow similar patterns due to its structural components.

CompoundActivityReference
Pyrazole derivativesAntimicrobial
Thiazole derivativesAntimicrobial

Anticancer Properties

The anticancer activity of thiazole and triazole derivatives has been well-documented. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival.

StudyFindingsReference
Burguete et al.Showed promising anti-tubercular and antimicrobial properties in pyrazole derivatives
Selvam et al.Synthesized pyrazole derivatives with significant IL-6 inhibitory activity

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is particularly noteworthy. Pyrazole derivatives have been recognized for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These effects suggest that the compound could be beneficial in treating inflammatory conditions.

CompoundActivityReference
Pyrazole analogsInhibitory effects on TNF-α and IL-6

Synthesis and Evaluation

A series of studies have synthesized various analogs of pyrazole derivatives similar to the compound in focus:

  • Selvam et al. synthesized novel 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivatives. These compounds demonstrated significant anti-inflammatory activity with inhibition rates of up to 85% for TNF-α at 10 µM concentrations compared to standard drugs like dexamethasone .
  • Burguete et al. reported the synthesis of 1-acetyl-3,5-diaryl pyrazoles that were evaluated for their anti-tubercular properties against Mycobacterium tuberculosis strains, showing promising results at low concentrations .

The biological activities of (5Z)-2-(4-bromophenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Cell Signaling Modulation : Interaction with cellular receptors can alter signaling pathways that control cell growth and apoptosis.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to optimize the yield of this thiazolo-triazolone derivative, particularly addressing steric hindrance from the 4-propoxyphenyl group?

  • Methodological Answer : Use a stepwise approach:

  • Step 1 : Synthesize the pyrazole precursor via cyclocondensation of 1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde with hydrazine derivatives under reflux in ethanol .
  • Step 2 : Introduce the thiazolo-triazolone core via [2+3] cycloaddition with thiourea derivatives. Sodium hydride in toluene is effective for deprotonation, but steric effects may require prolonged reaction times (48–72 hours) .
  • Purification : Use gradient flash chromatography (hexane:ethyl acetate, 8:2 to 6:4) to separate regioisomers. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are most reliable for confirming the Z-configuration of the methylene group in this compound?

  • Methodological Answer :

  • 1H NMR : Look for coupling constants (J = 10–12 Hz) between the methylene proton and adjacent heterocyclic protons, indicative of Z-configuration .
  • X-ray crystallography : Resolve spatial arrangements of the pyrazole and thiazolo-triazolone moieties. For example, reports C–H···π interactions stabilizing the Z-form .
  • IR spectroscopy : Validate hydrogen bonding patterns (e.g., N–H stretching at 3200–3300 cm⁻¹) to infer intramolecular interactions affecting conformation .

Advanced Research Questions

Q. How can non-covalent interactions (e.g., halogen bonding) in the crystal lattice influence the compound’s stability and solubility?

  • Methodological Answer :

  • DFT calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., bromine) prone to halogen bonding .
  • Hirshfeld surface analysis : Quantify contact contributions (e.g., Br···O/N interactions ~3.3 Å) using CrystalExplorer. shows 14% halogen bonding in analogous structures .
  • Solubility testing : Correlate lattice energy (from DSC) with solubility in DMSO/water mixtures. Higher halogen bonding reduces aqueous solubility but enhances thermal stability .

Q. What in silico approaches are suitable for predicting biological targets, given the compound’s structural similarity to antifungal agents?

  • Methodological Answer :

  • Molecular docking : Target fungal lanosterol 14α-demethylase (PDB: 3LD6) using AutoDock Vina. Focus on the pyrazole-thiazole region for hydrophobic pocket binding .
  • MD simulations : Run 100-ns simulations (GROMACS) to assess binding stability. suggests ΔG values ≤ −8.2 kcal/mol indicate high affinity .
  • QSAR modeling : Use CoMFA/CoMSIA to correlate substituents (e.g., 4-propoxy vs. 4-methoxy) with antifungal IC50. A 3D-QSAR model in achieved R² = 0.89 .

Q. How do electronic properties (e.g., HOMO-LUMO gaps) affect the compound’s reactivity in photophysical studies?

  • Methodological Answer :

  • TD-DFT calculations : Calculate HOMO-LUMO gaps (e.g., 3.8–4.2 eV) using CAM-B3LYP/def2-TZVP. Larger gaps correlate with blue-shifted fluorescence (e.g., λem = 356 nm in DMSO) .
  • Solvatochromism testing : Measure absorbance in solvents of varying polarity (e.g., ε = 2.2–37.5). A bathochromic shift ≥20 nm indicates intramolecular charge transfer .

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